molecular formula C21H21ClN4OS B1139300 Ziprasidone D8 CAS No. 1126745-58-1

Ziprasidone D8

Cat. No.: B1139300
CAS No.: 1126745-58-1
M. Wt: 421.0 g/mol
InChI Key: MVWVFYHBGMAFLY-UFBJYANTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ziprasidone D8 (deuterium-labeled Ziprasidone) is a stable isotopic analog of Ziprasidone, a second-generation antipsychotic used to treat schizophrenia. This compound is chemically identical to Ziprasidone except for the substitution of eight hydrogen atoms with deuterium isotopes at specific positions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CP-88059 D8 involves the incorporation of deuterium atoms into the Ziprasidone molecule. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions . The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions in the molecule.

Industrial Production Methods: Industrial production of CP-88059 D8 follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the deuterium-labeled compound. The production is carried out in specialized facilities equipped to handle deuterated compounds .

Chemical Reactions Analysis

Types of Reactions: CP-88059 D8 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Pharmacokinetic Studies

Ziprasidone D8 is primarily utilized as an internal standard in pharmacokinetic studies to quantify the concentration of ziprasidone in biological samples. A notable study demonstrated a validated bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying ziprasidone in rabbit plasma. The method employed liquid-liquid extraction and achieved a linear range of 0.05 to 200 ng/mL for ziprasidone, with high recovery rates of 92.57% for ziprasidone and 95.70% for this compound .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Linear Range0.05 - 200 ng/mL
Intra-run Precision0.625 - 0.947%
Inter-run Precision2.182 - 3.198%
Recovery (Ziprasidone)92.57%
Recovery (this compound)95.70%

Analytical Chemistry Applications

This compound has been employed in various analytical methods to enhance the accuracy of drug detection and quantification in biological matrices.

  • High-Performance Liquid Chromatography (HPLC) : A rapid HPLC method was developed for the determination of ziprasidone in rat urine, utilizing solid-phase extraction protocols. The method achieved a linear range from 1 μg/mL to 200 μg/mL, with a limit of detection (LOD) at 0.2 μg/mL and a limit of quantification (LOQ) at 0.5 μg/mL .

Table 2: Analytical Method Validation for this compound

MethodParameterValue
HPLCLinear Range1 - 200 μg/mL
LODLimit of Detection0.2 μg/mL
LOQLimit of Quantification0.5 μg/mL
Recovery RateUrine Samples~95%

Clinical Applications

Ziprasidone is clinically indicated for the treatment of schizophrenia and bipolar disorder, with research exploring its effects on various patient populations.

  • Child and Adolescent Studies : Clinical trials have assessed the efficacy and safety of ziprasidone in children and adolescents with psychiatric disorders. One study indicated significant improvements in tic severity among youths with Tourette's syndrome treated with ziprasidone compared to placebo .
  • Electrophysiological Studies : Research has also investigated the effects of ziprasidone on cardiac tissue, revealing that it can induce arrhythmogenic changes through alterations in intracellular calcium and sodium levels . This highlights the importance of monitoring cardiac function in patients receiving ziprasidone treatment.

Table 3: Clinical Findings on Ziprasidone

Study FocusPopulationFindings
Tourette's SyndromeAges 7-16Significant tic reduction
Cardiac EffectsRabbit Atrial TissueInduced arrhythmogenesis

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₁H₁₃D₈ClN₄OS (approximate molecular weight: 420.06 g/mol, compared to 412.94 g/mol for unlabeled Ziprasidone) .
  • Role : Primarily used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify Ziprasidone in biological matrices like plasma. Its deuterated structure ensures near-identical chromatographic behavior to the parent compound while allowing distinct mass spectral differentiation .
  • Purity : >98%, ensuring minimal interference in analytical workflows .

Comparison with Ziprasidone (Non-Deuterated)

Structural and Analytical Differences

Parameter Ziprasidone D8 Ziprasidone Reference
Molecular Weight 420.06 g/mol 412.94 g/mol
m/z Transition (MS) 421.2 → 194.0 413.2 → 194.0
Recovery in LLE 95.70% 92.57%
Clinical Use None (analytical tool) Antipsychotic therapy

Key Findings :

  • Mass Spectrometry : The 8 Da mass difference enables unambiguous differentiation in MRM (multiple reaction monitoring) modes, critical for minimizing matrix effects and improving quantification accuracy .
  • Chromatography : Co-elution with Ziprasidone ensures synchronized retention times, reducing variability in recovery and ionization efficiency .
  • Precision and Accuracy : Intra-run and inter-run precision for Ziprasidone quantification using D8 as IS ranged between 0.625–0.947% and 2.182–3.198%, respectively, meeting FDA validation criteria .

Comparison with Ziprasidone Hydrochloride Monohydrate

Parameter This compound Ziprasidone Hydrochloride Monohydrate Reference
Chemical Form Deuterated free base Salt form (hydrochloride monohydrate)
Primary Use Analytical internal standard Therapeutic agent (oral/intramuscular)
Solubility Lipophilic Enhanced aqueous solubility due to salt

Key Findings :

  • Pharmacological Activity: Ziprasidone Hydrochloride Monohydrate is the active pharmaceutical ingredient (API) with potent 5-HT2A and D2 receptor antagonism, whereas this compound lacks therapeutic applications .
  • Stability : The hydrochloride form is stabilized for drug formulation, while D8 is optimized for analytical stability under LC-MS/MS conditions (e.g., resistance to degradation during extraction) .

Analytical Performance in Bioanalytical Methods

Parameter Value with this compound Reference
Linearity Range 0.05 – 200.00 ng/mL
LOQ (Limit of Quantitation) 0.05 ng/mL
Matrix Effect (CV%) 0.35 – 0.73
Ion Suppression Negligible (<1% interference)

Advantages Over Alternative Methods :

  • Specificity: No cross-reactivity with plasma components or pharmaceutical excipients, validated across multiple rabbit plasma batches .

Biological Activity

Ziprasidone D8 is a deuterated form of the atypical antipsychotic drug ziprasidone, which is primarily used to treat schizophrenia and bipolar disorder. The biological activity of this compound is of considerable interest due to its pharmacological properties, metabolic pathways, and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Pharmacodynamics

Ziprasidone acts primarily as an antagonist at the dopamine D2 and serotonin 5-HT2A receptors. It also exhibits moderate affinity for other serotonin receptors (5-HT1A, 5-HT1D, 5-HT2C) and norepinephrine reuptake sites. Its unique receptor profile contributes to its efficacy in managing psychotic disorders while minimizing motor side effects commonly associated with other antipsychotics.

Key Binding Affinities

Receptor TypeBinding Affinity (Ki nM)
Dopamine D24.8
Serotonin 5-HT2A0.4
Serotonin 5-HT1A1.3
NorepinephrineModerate
Histamine H147

This receptor binding profile indicates that this compound may provide enhanced modulation of mood and cognitive improvement compared to other atypical antipsychotics .

Pharmacokinetics

Ziprasidone is extensively metabolized in the liver, primarily through aldehyde oxidase and cytochrome P450 enzymes (CYP3A4). The pharmacokinetic parameters are crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME).

Key Pharmacokinetic Parameters

ParameterValue
Bioavailability (fed state)~60%
Peak Plasma Concentration6-8 hours post-administration
Half-Life6-10 hours
MetabolismPrimarily hepatic
Excretion of unchanged drug<1% in urine

The absorption of ziprasidone is significantly increased when taken with food, reaching optimal bioavailability .

Case Studies and Clinical Evidence

Recent studies have explored the use of ziprasidone in various clinical settings, including its application in patients with Parkinson's disease (PD). A systematic review identified several case reports and studies assessing the efficacy and safety of ziprasidone in treating psychosis associated with PD.

Findings from Case Series

  • Study Overview : A systematic review included two prospective trials and eleven case reports involving ziprasidone treatment in PD patients.
  • Efficacy : Ziprasidone was generally effective for treating psychosis with few adverse events reported.
  • Adverse Events : Some patients experienced worsening motor symptoms; however, it was considered a safer alternative compared to other atypical antipsychotics like quetiapine .

Biological Mechanisms

Research has indicated that ziprasidone may influence intracellular calcium (Ca2+Ca^{2+}) and sodium (Na+Na^{+}) homeostasis, contributing to its proarrhythmic potential. A study on rabbit atrial tissues demonstrated that ziprasidone treatment led to increased intracellular Ca2+Ca^{2+} levels and dysregulation of Na+Na^{+} currents.

Mechanistic Insights

  • Calcium Dysregulation : Ziprasidone-treated myocytes showed reduced Ca2+Ca^{2+} transient amplitudes and increased sarcoplasmic reticulum Ca2+Ca^{2+} leakage.
  • Sodium Current Changes : Enhanced late sodium current was observed in treated myocytes, indicating potential arrhythmogenic substrates .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the isotopic purity of Ziprasidone D8 in synthetic chemistry research?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential. HRMS confirms the mass shift caused by deuterium incorporation, while NMR identifies specific deuteration sites. Cross-validation using both methods is critical to address matrix interferences, especially when this compound is used as an internal standard in bioanalytical assays. Standardized protocols, akin to psychiatric assessment tools like PANSS, ensure reproducibility .

Q. How should researchers design a HPLC-UV method to quantify this compound in pharmaceutical formulations?

  • Methodological Answer : Account for deuterium-induced retention time shifts compared to non-deuterated Ziprasidone. Conduct forced degradation studies (acidic/alkaline conditions) to validate specificity. System suitability tests must demonstrate resolution factors ≥2 between this compound and impurities. Follow pharmacopeial guidelines for linearity, LOD/LOQ, and precision (≤15% RSD). Avoid redundant parameters, as emphasized naire design principles .

Q. What validation parameters are critical when using this compound as an internal standard in LC-MS/MS bioanalysis?

  • Methodological Answer : Validate ion suppression effects, stability under storage/processing conditions, and cross-reactivity with metabolites. Matrix effect studies should cover all biological matrices (e.g., plasma, cerebrospinal fluid). Involve statisticians early to define precision criteria (e.g., ≤15% RSD) and power calculations, similar to clinical trial frameworks .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on this compound’s blood-brain barrier (BBB) penetration across preclinical studies?

  • Methodological Answer : Perform a meta-analysis using standardized data extraction templates (species, dosing, sampling methods). Apply multivariate regression to identify confounders like lipid solubility or P-glycoprotein interactions. Validate mechanistically using in vitro BBB models with isotopic tracing. Contextualize limitations using frameworks for interpreting study biases, as highlighted in media analysis of academic research .

Q. What experimental design optimizes comparative studies of this compound’s metabolic stability vs. non-deuterated analogs in hepatic models?

  • Methodological Answer : Use paired human liver microsome incubations under identical conditions (pH, temperature, cofactors). Quantify parent compounds/metabolites via LC-MS/MS with deuterated internal standards. Employ repeated-measures ANOVA to control inter-donor variability. Predefine sample sizes using power analysis, aligning with guidelines for ethical and statistically robust research .

Q. How does deuteration impact Ziprasidone’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in vivo?

  • Methodological Answer : Implement physiologically based pharmacokinetic (PBPK) modeling to isolate deuteration effects from other variables. Validate models using isotopic tracer studies in preclinical species. Aggregate data from heterogeneous sources (e.g., clinical trials, in vitro assays) via advanced search strategies to address knowledge gaps, as recommended in scientific search methodologies .

Q. Methodological Considerations for Data Interpretation

Q. How should researchers analyze conflicting data on this compound’s half-life in different population cohorts?

  • Methodological Answer : Stratify data by covariates like age, hepatic function, and CYP450 genotypes. Use sensitivity analysis to assess robustness. Reference guidelines for avoiding "inductive fallacies" (e.g., overgeneralizing from limited cohorts), as cautioned in academic writing standards .

Q. What strategies ensure ethical rigor when designing human pharmacokinetic studies involving this compound?

  • Methodological Answer : Obtain ethics committee approval for deuterated compound administration. Clearly define inclusion/exclusion criteria (e.g., pregnancy status, concomitant medications) in protocols. Use validated questionnaires to collect participant data without bias, adhering to principles of concise and relevant survey design .

Properties

IUPAC Name

5-[2-[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4OS/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21/h1-4,11,13H,5-10,12H2,(H,23,27)/i7D2,8D2,9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWVFYHBGMAFLY-UFBJYANTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)([2H])[2H])([2H])[2H])C4=NSC5=CC=CC=C54)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126745-58-1
Record name 1126745-58-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a flask equipped with magnetic stirrer, thermometer and nitrogen inlet was added 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one free base (5.0 g) and ethanol (100 mL) and the suspension was stirred at 20–25° C. under nitrogen. A 20.5% anhydrous solution of hydrogen chloride in isopropanol (6.45 g) was added and the mixture was stirred for about 24 h. The product was collected by filtration on a Buchner funnel. The filter cake is rinsed with 3×10 mL of ethanol at 20–25° C. and transferred to a drying oven and dried in vacuo at 65–70° C. for about 24 h., then at 70–75° C. for another 24 h. This afforded 5.27 g of anhydrous ziprasidone hydrochloride. The material contained a small amount of residual ethanol, 0.7% determined by NMR. The IR and powder X-ray diffractogram matched that of the desired anhydrous product as depicted in U.S. Pat. No. 5,312,925.
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
anhydrous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.45 g
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 3-necked flask equipped with mechanical stirrer, thermometer and nitrogen inlet was added 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one free base (5.0 g) and 1-methyl-2-pyrrolidinone (60 mL) under nitrogen and the suspension was warmed up to 35–40° C. to dissolution. The flask was cooled to about 25° C. A 20.5% anhydrous solution of hydrogen chloride in isopropanol (6.45 g) was added and the mixture was stirred at about 25° C. for about 3 h. The product was collected by filtration on a Buchner funnel. The filter cake is rinsed twice with 10 mL of isopropanol at 20–25° C. and the damp cake transferred to a flask equipped with magnetic stirrer and nitrogen inlet. Isopropanol was added (30 mL) and the suspension stirred at 20–25° C. for about 2 h. The product was collected by filtration on a Buchner funnel. The filter cake is rinsed with 3×10 mL of isopropanol at 20–25° C. and transferred to a drying oven and dried in vacuo at 70–75° C. for 43 h. This afforded 4.52 g of anhydrous ziprasidone hydrochloride. The material contained 3.1% and 0.26% of residual NMP and IPA, respectively as determined by NMR.
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
anhydrous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.45 g
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a flask equipped with magnetic stirrer, thermometer and nitrogen inlet was added 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one free base (5.0 g) and methyl isobutyl ketone (100 mL) and the suspension was stirred at 20–25° C. under nitrogen. A 20.5% anhydrous solution of hydrogen chloride in isopropanol (6.45 g) was added and the mixture was stirred for about 24 h. The product was collected by filtration on a Buchner funnel. The filter cake is rinsed with 3×10 mL of methyl isobutyl ketone at 20–25° C. and transferred to a drying oven and dried in vacuo at 65–70° C. for about 24 h. This afforded 5.25 g of anhydrous ziprasidone hydrochloride. The material contained 0.52% of residual methyl isobutyl ketone, as determined by NMR.
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
anhydrous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.45 g
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In glass-lined reactor placed 21.1 Kg (96.34 mole) of 3-piperazinylbenzo[d]isothiazole; 31 kg (134.7 moles) of 6-chloro-5-(2-chloroethyl)indolin-2-one; 1.1 kg of potassium iodide; 20.0 kg (111.92 mole) of potassium carbonate and 63.2 lit of sulfolane. The contents of the flask were initially heated to 75° C. to 80° C. for 2 hrs. Then temperature was raised to 95° C. to 100° C. and stirred till completion of the reaction. After completion of the reaction 210 lit of DM water was added to the reaction mixture and stirred. The product was filtered off and washed with water and dried to obtain 29.75 kg of 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one (Ziprasidone).
Quantity
21.1 kg
Type
reactant
Reaction Step One
Quantity
31 kg
Type
reactant
Reaction Step Two
Quantity
20 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.1 kg
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods V

Procedure details

In a 50 ml 3 necked round bottom flask there were placed 1 gram (4.56 mmol) of 3-piperazinylbenzo[d]isothiazole; 1.25 grams (5.43 mmol) of 6-chloro-5-(2-chloroethyl)indolin-2-one; 50 mg of potassium iodide; 0.82 gram (5.94 mmol) of potassium carbonate and 3 ml of sulfolane. The contents of the flask were heated to 95° C. to 100° C. The reaction was monitored by HPLC. After completion of the reaction, 50 ml of DM water was added to the reaction mixture and stirred. The product was filtered off and washed with water and dried to obtain 1.41 grams (75%) of 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one. The crude product was purified by IPA and/or THF. The product matched the spectra of a standard NMR and showed the correct retention time by HPLC with 98.0% assay. The melting point of the compound was found to be 218° C.-220° C., and was found to conform with the melting point of 218°-220° C. as disclosed in U.S. Pat. No. 5,206,366.
[Compound]
Name
3
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.25 g
Type
reactant
Reaction Step Three
Quantity
0.82 g
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
reactant
Reaction Step Five
Quantity
50 mg
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.